molecular formula C10H17NO4S B2778244 (s)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate CAS No. 1820581-42-7

(s)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate

Cat. No. B2778244
CAS RN: 1820581-42-7
M. Wt: 247.31
InChI Key: LKAZETDWVWEZSD-SSDOTTSWSA-N
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Description

(S)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate, also known as (S)-TBM-TDC, is a chemical compound with potential applications in the field of medicinal chemistry. It is a thiazolidine derivative that has been shown to exhibit interesting biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Application in Peptide Synthesis

The enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) have been synthesized from L-alanine and used as an auxiliary in dipeptide synthesis. This compound demonstrates its utility in the preparation of enantiomerically pure acids and peptides, showcasing its significance in organic synthesis (Studer, Hintermann, & Seebach, 1995).

Advancements in Polyfunctional Thiazolo[3,2-c]pyrimidine Synthesis

A novel synthetic route to 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives has been developed using tert-butyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoates. This process indicates the potential of thiazolidine derivatives in synthesizing polyfunctional thiazolo[3,2-c]pyrimidines, expanding the scope of these compounds in medicinal chemistry (Litvinchuk et al., 2021).

Novel Calcium Antagonists

Thiazolidinone derivatives have been synthesized and evaluated as novel calcium antagonists with potent antiischemic activity. These compounds integrate calcium antagonistic, calcium overload prevention, and antioxidant activities, highlighting their potential in pharmaceutical applications (Kato et al., 1998; Kato et al., 1999).

Synthesis of Thiazolidine-2,4-dicarboxylic Acid and Its Esters

Research on thiazolidine-2,4-dicarboxylic acid and its esters focuses on their synthesis, behavior in solution, and regioselective cyclocondensation. This study provides insights into the chemical properties and potential applications of these derivatives in organic synthesis (Refouvelet et al., 1994).

Development of Sterically Hindered Thiazolidin-4-ones

A series of sterically hindered 2,3-disubstituted thiazolidin-4-ones have been synthesized, demonstrating the versatility of thiazolidine derivatives in creating complex molecules with potential applications in various chemical domains (Silin, Kelarev, & Abu-Ammar, 2012).

Synthesis of Tert-Butyl(4R)-4-(Methoxymethylcarbamoyl)Thiazolidine-3- Carboxylate

This compound, an intermediate of the natural product Biotin, was synthesized from L-cystine. It plays an essential role in the metabolic cycle, catalyzing carbon dioxide fixation in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

properties

IUPAC Name

3-O-tert-butyl 4-O-methyl (4S)-1,3-thiazolidine-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(13)11-6-16-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAZETDWVWEZSD-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Tert-butyl 4-methyl thiazolidine-3,4-dicarboxylate

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